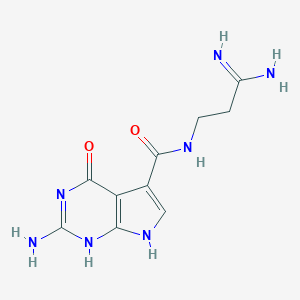
Echiguanine A
Description
Echiguanine A is a purine nucleoside antibiotic produced by Streptomyces sp. MI698-50F1 . Structurally, it belongs to the family of adenosine analogs characterized by modifications to the purine core and ribose moiety, which confer unique biological activities. Its discovery highlights the metabolic versatility of Streptomyces species in synthesizing bioactive natural products .
Properties
CAS No. |
137319-25-6 |
|---|---|
Molecular Formula |
C10H13N7O2 |
Molecular Weight |
263.26 g/mol |
IUPAC Name |
2-amino-N-(3-amino-3-iminopropyl)-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C10H13N7O2/c11-5(12)1-2-14-8(18)4-3-15-7-6(4)9(19)17-10(13)16-7/h3H,1-2H2,(H3,11,12)(H,14,18)(H4,13,15,16,17,19) |
InChI Key |
APPZNNNSVGCTRW-UHFFFAOYSA-N |
SMILES |
C1=C(C2=C(N1)N=C(NC2=O)N)C(=O)NCCC(=N)N |
Isomeric SMILES |
C1=C(C2=C(N1)NC(=NC2=O)N)C(=O)NCCC(=N)N |
Canonical SMILES |
C1=C(C2=C(N1)NC(=NC2=O)N)C(=O)NCCC(=N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
Q & A
Q. Table 1: Literature Review Checklist
Basic: How to formulate a research question using frameworks like PICOT or FINER?
Answer:
Frameworks ensure clarity and feasibility:
- PICOT : Define Population (e.g., "breast cancer cells"), Intervention (e.g., "this compound dosage"), Comparison (e.g., "standard chemotherapy"), Outcome (e.g., "apoptosis rate"), and Timeframe (e.g., "48-hour exposure") .
- FINER : Ensure questions are F easible (e.g., lab resources available), I nteresting (novel mechanism exploration), N ovel (understudied bioactivity), E thical (cell-line use compliant with guidelines), and R elevant (therapeutic potential) .
Example Research Question : "How does this compound (Intervention) induce apoptosis (Outcome) in triple-negative breast cancer cells (Population) compared to paclitaxel (Comparison) over 48 hours (Time)?"
Basic: What experimental design principles apply to this compound synthesis and characterization?
Answer:
- Detailed protocols : Document reaction conditions (e.g., temperature, solvents) and purification steps to enable replication .
- Characterization rigor : Use ≥2 orthogonal methods (e.g., NMR, HPLC) to confirm purity and structure. For novel derivatives, provide full spectral data .
- Control groups : Include positive/negative controls in bioassays to validate specificity (e.g., solvent-only controls) .
Q. Table 2: Key Experimental Variables
| Variable | Example for this compound |
|---|---|
| Independent Variable | Concentration gradient (0.1–10 µM) |
| Dependent Variable | IC50 value in cytotoxicity assays |
| Controlled Variables | Cell culture conditions, solvent batch |
Advanced: How to resolve contradictions in this compound’s reported bioactivity data?
Answer:
- Systematic replication : Repeat experiments using original protocols (e.g., cell lines, incubation times) to identify methodological discrepancies .
- Meta-analysis : Statistically compare datasets (e.g., ANOVA) to assess variability sources (e.g., assay type, sample purity) .
- Contextual factors : Evaluate differences in biological models (e.g., 2D vs. 3D cell cultures) or compound stability under assay conditions .
Advanced: How to integrate computational methods (e.g., molecular docking) with experimental studies on this compound?
Answer:
- Hypothesis generation : Use docking simulations to predict this compound’s binding affinity for Target Protein Z, then validate via SPR (Surface Plasmon Resonance) .
- Data triangulation : Compare computational ADMET predictions with in vitro toxicity assays (e.g., hepatocyte viability) .
- Tool transparency : Share simulation parameters (e.g., force fields, software versions) in supplementary materials .
Advanced: How to ensure reproducibility in this compound research?
Answer:
- Protocol granularity : Specify instrument calibration (e.g., HPLC column type) and raw data archiving (e.g., depositing spectra in public repositories) .
- Replication guides : Provide step-by-step supplementary files for synthesis and bioassays, referencing protocols like "Preparation of this compound derivative 3" .
- Bias mitigation : Disclose funding sources and employ blinding in bioactivity assessments to reduce experimental bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


